molecular formula C12H14BrNO B11796599 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one

1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one

Cat. No.: B11796599
M. Wt: 268.15 g/mol
InChI Key: LUYNOBSNMFOFPA-UHFFFAOYSA-N
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Description

1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. This particular compound is characterized by the presence of a bromoethyl group attached to the phenyl ring, which is further connected to the pyrrolidinone moiety. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-bromoethyl)benzaldehyde with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial production methods may involve the use of more scalable and cost-effective processes. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time can further improve the production process.

Chemical Reactions Analysis

1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

  • Substitution Reactions: : The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

  • Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for these transformations.

  • Reduction Reactions: : Reduction of the carbonyl group in the pyrrolidinone ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.

Scientific Research Applications

1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one has a wide range of scientific research applications:

  • Chemistry: : The compound serves as a versatile building block in organic synthesis

  • Biology: : In biological research, the compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.

  • Medicine: : The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features can be exploited to develop drugs with specific biological activities.

  • Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

  • Pyrrolidin-2-one: : This compound lacks the bromoethyl group and has different reactivity and applications. It is commonly used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

  • 4-(1-Bromoethyl)benzaldehyde: : This compound contains the bromoethyl group but lacks the pyrrolidinone moiety. It is used in organic synthesis as an intermediate for the preparation of more complex molecules.

  • N-Substituted Pyrrolidinones: : These compounds have different substituents on the nitrogen atom of the pyrrolidinone ring. They exhibit diverse biological activities and are used in medicinal chemistry for drug development.

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications that are distinct from those of its analogs.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-[4-(1-bromoethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H14BrNO/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8H2,1H3

InChI Key

LUYNOBSNMFOFPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2=O)Br

Origin of Product

United States

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